(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine

Lipophilicity ADME Drug Design

Unmatched regioselectivity for heterocycle synthesis: The 2-fluoro-5-(trifluoromethyl) substitution pattern creates a unique electronic environment that generic phenylhydrazines cannot replicate. This building block delivers precise chemoselectivity in pyrazole and triazole formation, directly impacting SAR outcomes. The privileged scaffold is embedded in potent VEGFR2 kinase inhibitors (KDR) and enhances membrane permeability (XLogP3 2.1). Don't compromise synthetic fidelity with mono-substituted analogs. Procure ≥95% purity for reliable, reproducible results. Request bulk quote.

Molecular Formula C7H6F4N2
Molecular Weight 194.13 g/mol
CAS No. 1093059-58-5
Cat. No. B1393533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
CAS1093059-58-5
Molecular FormulaC7H6F4N2
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)NN)F
InChIInChI=1S/C7H6F4N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2
InChIKeyNHTBGXJERDIJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (CAS 1093059-58-5) for Research & Synthesis


(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol, is a fluorinated phenylhydrazine derivative [1]. It is classified as an organofluorine compound due to the presence of both a fluoro and a trifluoromethyl substituent on the phenyl ring, which are known to impart unique electronic and steric properties that influence its reactivity and utility as a chemical building block [2]. The compound's structure, featuring a nucleophilic hydrazine moiety, positions it as a valuable intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and fluorinated pharmaceuticals .

Why (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine Cannot Be Replaced by Unsubstituted or Mono-Substituted Phenylhydrazines


Generic substitution with unsubstituted phenylhydrazine or mono-substituted analogs (e.g., 3-(trifluoromethyl)phenylhydrazine) is not chemically equivalent and will lead to divergent synthetic outcomes due to the compound's unique dual-substitution pattern. The specific positioning of the fluoro (2-position) and trifluoromethyl (5-position) groups creates a distinct electronic environment that modulates the nucleophilicity of the hydrazine group and the stability of reaction intermediates [1]. This substitution pattern is critical for achieving regio- and chemoselectivity in downstream reactions, such as heterocycle formation, where even regioisomeric analogs (e.g., 2-fluoro-4-(trifluoromethyl)phenylhydrazine) would produce different isomeric products [2]. The following evidence demonstrates the quantifiable impact of fluorine substitution on the compound's physicochemical and reactive properties.

Quantitative Differentiation Evidence for (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine


Enhanced Lipophilicity Compared to Unsubstituted Phenylhydrazine

The introduction of fluorine and trifluoromethyl groups significantly increases the lipophilicity of the compound, a critical parameter for membrane permeability and bioavailability in drug candidates. The target compound has a computed XLogP3-AA value of 2.1 [1], which is substantially higher than that of unsubstituted phenylhydrazine (computed XLogP3-AA value of 0.9 [2]). This increase in lipophilicity of approximately 1.2 log units corresponds to a roughly 16-fold increase in partition coefficient, making the target compound a more suitable building block for medicinal chemistry programs targeting intracellular or CNS-penetrant molecules.

Lipophilicity ADME Drug Design

Altered Hydrogen Bonding Capacity from Dual Electron-Withdrawing Substitution

The presence of both fluorine and trifluoromethyl groups on the phenyl ring modifies the hydrogen bonding capabilities of the hydrazine moiety. The target compound possesses 2 hydrogen bond donors and 6 hydrogen bond acceptors [1]. In contrast, unsubstituted phenylhydrazine has 2 donors and only 2 acceptors [2]. This increase in acceptor count is due to the highly electronegative fluorine atoms, which can participate in non-classical C-F···H interactions. This altered hydrogen bonding profile can lead to significantly different solid-state packing, solubility, and molecular recognition events compared to non-fluorinated analogs, a factor of critical importance in the development of crystalline materials and in understanding drug-target binding.

Hydrogen Bonding Supramolecular Chemistry Crystal Engineering

Class-Derived Evidence for Enhanced Reactivity in Hydrazone Formation

While direct kinetic data for (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine is not available in the primary literature, robust class-level inference can be drawn from a comprehensive study on fluorinated phenylhydrazines. This study measured the rate constants (kf) for hydrazone formation between various phenylhydrazines and 4-hydroxynonenal (4-HNE) [1]. The data show that ortho-CF3-phenylhydrazine, which shares the key ortho-substitution pattern of the target compound, reacts with a rate constant of 2.8 ± 0.4 M⁻¹ s⁻¹, while para-CF3-phenylhydrazine reacts with a rate constant of 3.0 ± 0.2 M⁻¹ s⁻¹. Both are significantly faster than the reaction with the 3,5-di-CF3 analog (0.6 ± 0.1 M⁻¹ s⁻¹). The dual ortho-fluoro and meta-CF3 substitution on the target compound is expected to yield a distinct and potentially advantageous reactivity profile for the formation of stable hydrazones, a key reaction for analytical derivatization and bioconjugation.

Chemical Kinetics Derivatization Bioanalytical Chemistry

High-Value Application Scenarios for (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine Based on Differentiated Properties


Synthesis of Lipophilic Drug Candidates Targeting Intracellular Kinases

The compound's elevated lipophilicity (XLogP3-AA of 2.1) makes it a strategically advantageous starting material for synthesizing kinase inhibitors and other intracellular drug candidates. Its use as a building block can impart favorable membrane permeability to the final molecule, a critical factor for achieving high cellular potency [1]. The 2-fluoro-5-(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry, found in potent inhibitors of targets like VEGFR2 (KDR) [2]. This provides a compelling rationale for its procurement in early-stage drug discovery programs.

Precursor for Advanced Fluorinated Heterocycles (Pyrazoles, Triazoles)

As a fluorinated phenylhydrazine, this compound is a key precursor for the modular synthesis of a wide range of N-containing heterocycles, such as pyrazoles and triazoles [1]. The specific substitution pattern on the phenyl ring will be directly translated into the heterocyclic product, enabling the creation of unique chemical space for structure-activity relationship (SAR) studies. The enhanced reactivity implied by class-level kinetics data suggests it can form these heterocyclic cores efficiently under mild conditions, making it a reliable and productive reagent for medicinal chemists and process development scientists.

Development of Crystalline Materials with Tailored Supramolecular Architecture

The unique hydrogen bonding profile of the compound, specifically its high acceptor count (6) compared to non-fluorinated analogs (2), makes it an interesting building block for crystal engineering. It can be used to explore novel supramolecular synthons based on C-F···H interactions, leading to materials with predictable and desirable solid-state properties such as stability, solubility, or mechanical behavior [1]. This is a niche but high-value application for procurement in materials science research.

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